molecular formula C15H13I2NO5 B13405229 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine

3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine

Cat. No.: B13405229
M. Wt: 541.08 g/mol
InChI Key: QFHSOCUHZZBFMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves its interaction with thyroid hormone receptors. It mimics the activity of natural thyroid hormones, thereby influencing metabolic processes. The molecular targets include thyroid hormone receptors, and the pathways involved are those related to thyroid hormone signaling .

Comparison with Similar Compounds

3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific applications in thyroid hormone research and its potential therapeutic uses.

Properties

Molecular Formula

C15H13I2NO5

Molecular Weight

541.08 g/mol

IUPAC Name

2-amino-3-hydroxy-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H13I2NO5/c16-10-5-7(13(20)12(18)15(21)22)6-11(17)14(10)23-9-3-1-8(19)2-4-9/h1-6,12-13,19-20H,18H2,(H,21,22)

InChI Key

QFHSOCUHZZBFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(C(C(=O)O)N)O)I

Origin of Product

United States

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